N-(2-chlorophenyl)-2-(methylamino)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(methylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a methylamino group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide typically involves the reaction of 2-chloroaniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chloroaniline is reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.
Step 2: The resulting N-(2-chlorophenyl)acetamide is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-chlorophenyl)-2-(methylamino)ethanamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(methylamino)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(ethylamino)acetamide
- N-(2-chlorophenyl)-2-(dimethylamino)acetamide
- N-(2-chlorophenyl)-2-(propylamino)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(methylamino)acetamide is unique due to its specific structural features, such as the presence of a methylamino group and a chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLKYSTIHXEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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